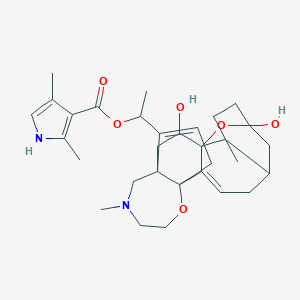

13-desmethyl spirolide C

概要

説明

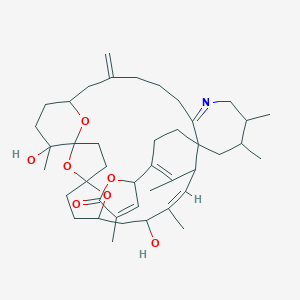

Synthesis Analysis

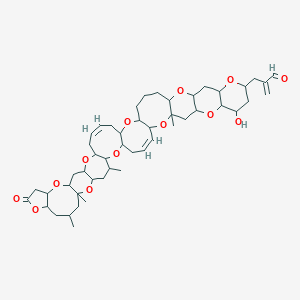

The synthesis of 13-desmethyl spirolide C's spirocyclic core has been achieved through a method involving an aza-Claisen rearrangement and an exo-selective Diels-Alder cycloaddition. This approach enables efficient construction of the compound’s challenging contiguous tertiary and quaternary stereocentres from inexpensive starting materials, providing a platform for the preparation of spirocyclic analogues for biological evaluation (Earl et al., 2023).

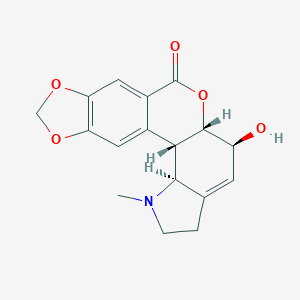

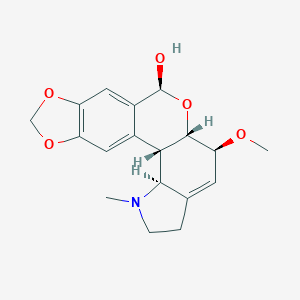

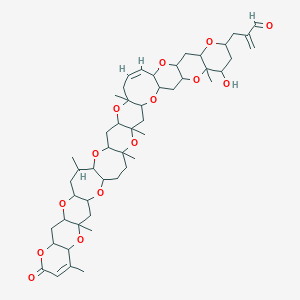

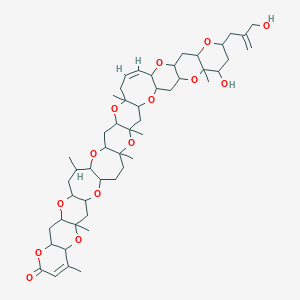

Molecular Structure Analysis

NMR data comparison and molecular modeling have been instrumental in deducing the relative configuration of 13-desmethyl spirolide C. Detailed analysis of NMR parameters and computational studies have provided insights into the conformational behavior of spirolides in solution, suggesting an equilibrium between possible conformers of the identified diastereoisomer (Ciminiello et al., 2009).

Chemical Reactions and Properties

The biosynthetic origins of 13-desmethyl spirolide C have been explored through supplementation of toxigenic dinoflagellate cultures with stable isotope-labeled precursors, revealing that most carbons of the macrocycle are polyketide-derived. This finding supports the notion that cyclic imine toxins like 13-desmethyl spirolide C are polyketides, providing insight into their biosynthetic pathways (Mackinnon et al., 2006).

Physical Properties Analysis

Spirolides, including 13-desmethyl spirolide C, are characterized by their cyclic imine function, which contributes to their "fast-acting" toxicity in traditional bioassays used for monitoring shellfish. The presence of a vicinal dimethyl group in the spirolides' seven-membered ring influences their resistance to hydrolysis, indicating a stereochemical interference that affects their physical properties (Hu et al., 2001).

科学的研究の応用

Synthesis and Alzheimer's Disease Research

- 13-Desmethyl spirolide C demonstrates significant bioactivity against several biomarkers of Alzheimer's Disease, making its spirocyclic imine pharmacophore of synthetic interest. A study outlined an efficient synthesis approach from inexpensive materials, potentially aiding the development of Alzheimer's treatments (Earl et al., 2023).

Interaction with Acetylcholine Receptors

- This compound targets human muscarinic acetylcholine receptors (mAChRs), affecting calcium signals and binding in neuroblastoma cells. The findings suggest significant implications for human health, although no direct human intoxication has been linked yet (Wandscheer et al., 2010).

Neurotoxic Effects

- 13-Desmethyl spirolide C primarily interacts with nicotinic rather than muscarinic acetylcholine receptors. This interaction is crucial for understanding its neurotoxic effects, which may have implications for studying neurological disorders (Aráoz et al., 2015).

Biotransformation in Mollusks

- The enzymatic biotransformation of 13-desmethyl Spirolide C in mollusks like limpets and cockles has been demonstrated. This research provides insight into how marine organisms detoxify toxins (Rossignoli et al., 2022).

Structural Analysis

- Structural studies using mass spectrometry have been conducted to better understand the spirolides' characteristics, aiding in toxin identification and risk assessment (Sleno et al., 2004).

Alzheimer's Disease Treatment

- 13-Desmethyl spirolide C has been tested for its effects on Alzheimer's Disease markers, showing potential as a novel treatment approach. It crossed the blood-brain barrier and showed beneficial effects in a mouse model of Alzheimer's (Alonso et al., 2013).

Toxin Detection Methods

- High-throughput methods for detecting spirolides, including 13-desmethyl spirolide C, have been developed, providing tools for monitoring and risk assessment in marine environments (Rodríguez et al., 2013).

Neurodevelopmental Effects

- The compound's long-term exposure effects on human neuronal stem cells have been studied, revealing insights into neurodevelopment and the cholinergic system, which may have implications for neurodegenerative disorders (Boente-Juncal et al., 2018).

Safety And Hazards

将来の方向性

The synthesis strategy of 13-desmethyl spirolide C not only establishes a more efficient stereoselective access to the spirocyclic core but also serves as a platform for convenient preparations of a range of spirocyclic analogues required for a comprehensive biological evaluation of this desirable pharmacophore .

特性

IUPAC Name |

2-[(10Z)-9,32-dihydroxy-10,13,19,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYUDVVIPSUDIG-QOMWVZHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC23CCC(=C(C2/C=C(\C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)/C)C)C7C=C(C(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-desmethyl spirolide C | |

CAS RN |

334974-07-1 | |

| Record name | 334974-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

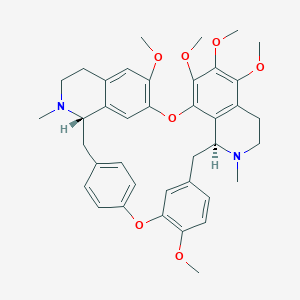

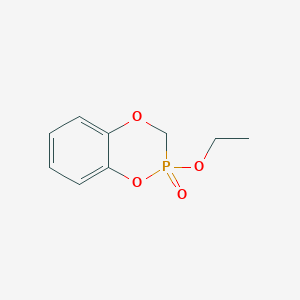

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

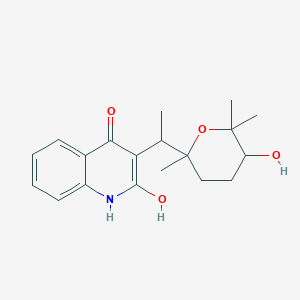

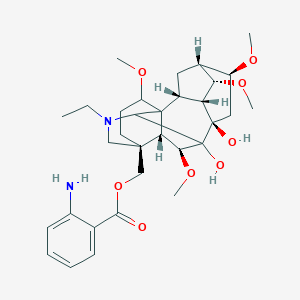

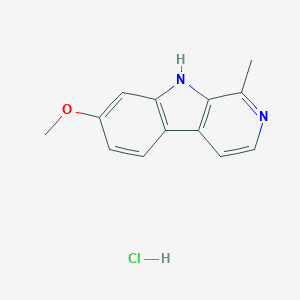

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。